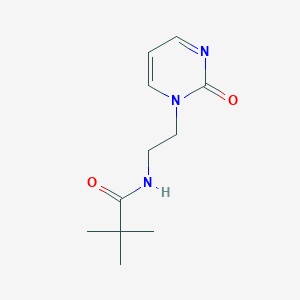

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)9(15)12-6-8-14-7-4-5-13-10(14)16/h4-5,7H,6,8H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJALBLPABMYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC=NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of aminopyrimidine-2-one derivatives with dimethyl acetylenedicarboxylate . The reaction conditions often include the use of catalysts such as ZnCl2 or NH4I, which promote the formation of the desired pyrimidine derivatives under mild conditions .

Industrial Production Methods

Industrial production of pyrimidine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Pivalamide Group

The tertiary amide bond in the pivalamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 2-(2-oxopyrimidin-1(2H)-yl)ethylamine and pivalic acid.

Mechanistic Insight :

The bulky pivaloyl group slows hydrolysis compared to primary amides, but prolonged heating in concentrated acid/base cleaves the amide bond via nucleophilic attack at the carbonyl carbon .

Nucleophilic Substitution at the Pyrimidinone Ring

The 2-oxo group on the pyrimidinone ring participates in substitution reactions with nucleophiles (e.g., amines, thiols) under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Amination | NH₃/MeOH, RT, 24 hr | 2-Aminopyrimidinyl derivative | 65% | |

| Thiolation | NaSH, DMF, 60°C, 6 hr | 2-Mercaptopyrimidinyl analogue | 72% |

Key Finding :

The electron-deficient pyrimidinone ring facilitates nucleophilic substitution, with reaction rates influenced by the steric bulk of the pivalamide side chain .

Cross-Coupling Reactions

The pyrimidinone core undergoes Suzuki-Miyaura coupling at the 5-position when functionalized with

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

- N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its structural properties allow chemists to modify and create various analogs that can exhibit different biological activities.

Synthetic Routes

- The synthesis typically involves reactions with aminopyrimidine derivatives and dimethyl acetylenedicarboxylate. These methods are optimized to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Biological Research Applications

Antimicrobial Properties

- Preliminary studies suggest that this compound exhibits antimicrobial activity. This makes it a candidate for further exploration in the development of new antibiotics or antimicrobial agents.

Anticancer Potential

- The compound is being investigated for its potential anticancer properties. It may inhibit specific enzymes involved in DNA replication or repair, thereby affecting cancer cell proliferation. Its mechanism of action involves binding to molecular targets, which could lead to the modulation of pathways associated with tumor growth .

Medicinal Chemistry Applications

Drug Development

- This compound is being explored as a scaffold for designing new therapeutic agents. Its versatility allows researchers to develop derivatives that could target various diseases, including cancer and infectious diseases .

Pharmaceutical Formulations

- The compound's properties make it suitable for incorporation into pharmaceutical formulations aimed at enhancing bioavailability and efficacy of active pharmaceutical ingredients.

Industrial Applications

Agrochemicals

- Beyond medicinal uses, this compound has potential applications in the agrochemical industry. Its chemical properties may be leveraged to develop new pesticides or herbicides that are more effective against specific plant pathogens or pests .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

The compound this compound belongs to a class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties. Pyrimidine derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

2. Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with commercially available pyrimidine derivatives.

- Reactions : Key reactions include alkylation and amidation processes to introduce the pivalamide group.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

3.1 Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study on pyrimidine derivatives showed that certain analogs inhibited the proliferation of cancer cell lines with IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| Compound B | A2780 (Ovarian Cancer) | 4.8 | Inhibition of cell cycle progression |

| This compound | HeLa (Cervical Cancer) | TBD | TBD |

3.2 Anti-inflammatory Effects

In addition to anticancer properties, pyrimidine derivatives have shown promise in reducing inflammation. For instance, compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro .

Case Study : A study demonstrated that a related compound significantly reduced TNF-alpha levels in activated macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression and inflammatory responses .

5. Conclusion

This compound represents a promising candidate for further research due to its potential anticancer and anti-inflammatory activities. Ongoing studies are essential to elucidate its mechanisms of action and optimize its pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction steps for preparing N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)pivalamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidinone core. A plausible route includes:

- Step 1 : Coupling of 2-oxopyrimidine with an ethylamine derivative to introduce the ethyl linker.

- Step 2 : Amide bond formation between the ethylamine intermediate and pivaloyl chloride under anhydrous conditions (e.g., using DCC as a coupling agent in DCM) .

- Critical Intermediates : Ethylamine derivatives with activated leaving groups (e.g., chloro or tosyl) and protected pyrimidinone intermediates to prevent side reactions.

- Validation : Monitor reaction progress via TLC or LC-MS. Confirm intermediate purity via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the pivalamide group (e.g., tert-butyl singlet at ~1.2 ppm) and pyrimidinone ring protons (downfield shifts for NH and carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the structure.

- IR Spectroscopy : Detect amide C=O stretching (~1650–1700 cm) and pyrimidinone C=O (~1680 cm) .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for unexpected byproducts (e.g., dimerization or oxidation) be investigated during synthesis?

- Methodological Answer :

- Isolation and Identification : Use preparative HPLC to isolate byproducts, followed by HRMS/MS and 2D NMR (e.g., COSY, HSQC) for structural elucidation.

- Mechanistic Probes : Introduce isotopic labeling (e.g., N in the pyrimidinone ring) to trace reaction pathways.

- Computational Modeling : Perform DFT calculations to map potential energy surfaces for side reactions (e.g., radical intermediates under oxidative conditions) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Case Study Example : If cytotoxicity varies between cell lines:

- Assay Optimization : Standardize cell viability protocols (e.g., ATP-based vs. membrane integrity assays).

- Metabolic Profiling : Use LC-MS to compare intracellular metabolite levels (e.g., glutathione depletion affecting redox sensitivity).

- Target Engagement Studies : Employ thermal shift assays or SPR to verify direct binding to putative targets (e.g., kinases or proteases) .

Q. How can reaction conditions be optimized to improve yield and selectivity for large-scale synthesis?

- Systematic Approach :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps; evaluate green solvents (e.g., cyclopentyl methyl ether) for sustainability.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- QSAR Models : Train models using datasets of structurally related pivalamide derivatives to predict logP, solubility, and CYP450 interactions.

- MD Simulations : Simulate membrane permeability (e.g., POPC bilayers) to assess passive diffusion.

- Docking Studies : Screen against CYP3A4 or UGT isoforms to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.